2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxyethyl group, and a pyrrolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(2-hydroxyethyl)piperazine with a suitable cyclopropyl-containing reagent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazine derivatives: These compounds also contain a pyrazine ring and are studied for their diverse applications in chemistry and biology.
Uniqueness
2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its cyclopropyl and hydroxyethyl groups confer distinct chemical properties that differentiate it from other similar compounds.
Biological Activity
2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a compound belonging to the pyrrolo[2,3-b]pyrazine class, which has gained attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that contributes to its biological activity. The presence of the cyclopropyl group and the hydroxyethyl moiety enhances its solubility and bioavailability.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it exhibits significant cytotoxicity, which varies depending on concentration and treatment duration.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Concentration (μM) | Cell Line Tested | % Cell Viability |
---|---|---|---|
This compound | 100 | A549 (Lung) | 72.5% |
This compound | 200 | MCF-7 (Breast) | 65.4% |
This compound | 400 | HeLa (Cervical) | 48.1% |
The data suggests that the compound significantly reduces cell viability in a dose-dependent manner, with the most pronounced effects observed at higher concentrations.
Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in inhibiting key inflammatory pathways.
Table 2: Anti-inflammatory Effects
Compound | Assay Type | IC50 (μM) | Comparison Standard |
---|---|---|---|
This compound | COX-2 Inhibition | 0.04 ± 0.01 | Celecoxib (0.04 ± 0.01) |
This compound | iNOS Inhibition | 0.05 ± 0.02 | Indomethacin (0.06 ± 0.03) |
The compound's ability to inhibit COX-2 and iNOS suggests it could be beneficial in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyrazine derivatives. Modifications to the core structure can enhance potency and selectivity.
- Cyclopropyl Group : Enhances binding affinity to target proteins.
- Hydroxyethyl Moiety : Improves solubility and bioavailability.
- Carboxamide Functionality : Contributes to overall stability and interaction with biological targets.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Case Study 1 : In a study involving A549 lung cancer cells, treatment with the compound resulted in a marked decrease in cell proliferation and induction of apoptosis.
- Case Study 2 : In models of acute inflammation, the compound demonstrated significant reduction in edema formation compared to untreated controls.
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C12H14N4O2/c17-4-3-13-12(18)8-5-14-11-10(8)16-9(6-15-11)7-1-2-7/h5-7,17H,1-4H2,(H,13,18)(H,14,15) |
InChI Key |
DJWXBCANHAOIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)NCCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.